1-(3-Chloropyridin-4-yl)ethan-1-amine
Description
International Union of Pure and Applied Chemistry Naming Conventions and Structural Descriptors
The systematic nomenclature of 1-(3-Chloropyridin-4-yl)ethan-1-amine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both pyridine ring systems and aliphatic amine substituents. The compound structure consists of a pyridine ring bearing a chlorine substituent at the 3-position and an ethylamine group attached to the 4-position of the pyridine ring. The International Union of Pure and Applied Chemistry name accurately reflects the positional relationships between the chlorine atom, the pyridine nitrogen, and the ethylamine moiety.
The molecular framework demonstrates specific stereochemical considerations, particularly regarding the chiral center present in the ethylamine portion of the molecule. Database records indicate that both enantiomeric forms exist, with the (R)-configuration documented under specific registry numbers and the (S)-configuration represented separately in chemical databases. The stereochemical descriptors (R) and (S) follow Cahn-Ingold-Prelog priority rules for absolute configuration assignment at the chiral carbon center bearing the amine group.
Structural analysis reveals the compound belongs to the broader class of chloropyridine derivatives, specifically characterized as a 4-substituted 3-chloropyridine. The ethylamine substituent introduces an additional functional group classification, placing this compound within the category of primary aliphatic amines attached to heteroaromatic systems. The structural descriptor accurately conveys the connectivity pattern through systematic numbering of the pyridine ring positions according to International Union of Pure and Applied Chemistry conventions.
Chemical Abstracts Service Registry Number and Database Identifiers
Chemical database documentation for this compound reveals multiple registry entries corresponding to different stereoisomeric forms and salt derivatives of the base compound. The racemic mixture carries the Chemical Abstracts Service registry number 1149588-22-6, while specific enantiomers possess distinct registry numbers reflecting their individual stereochemical identities. The (R)-enantiomer specifically registers under Chemical Abstracts Service number 1212935-09-5, with corresponding database entries in multiple chemical information systems.
| Database Identifier | Value | Stereochemistry | Reference |
|---|---|---|---|
| PubChem Compound Identifier | 55294388 | Racemic | |
| Chemical Abstracts Service Registry | 1149588-22-6 | Racemic | |
| Chemical Abstracts Service Registry | 1212935-09-5 | (R)-enantiomer | |
| PubChem Compound Identifier | 86674551 | (S)-enantiomer hydrochloride | |
| Simplified Molecular Input Line Entry System | CC@HN | (R)-enantiomer | |
| International Chemical Identifier Key | RKPIAZZODCNIEH-YFKPBYRVSA-N | (S)-enantiomer |
The Simplified Molecular Input Line Entry System representation provides unambiguous structural encoding for computational chemistry applications and database searches. The racemic form displays the Simplified Molecular Input Line Entry System string without stereochemical descriptors, while enantiomerically pure forms incorporate specific stereochemical notation using @ symbols to denote absolute configuration. International Chemical Identifier strings offer standardized molecular representation suitable for cross-database searches and chemical informatics applications.
PubChem database documentation includes multiple compound identifier numbers reflecting different forms and salt derivatives of the parent structure. The hydrochloride salt form receives separate documentation with distinct identifier numbers, acknowledging the significance of salt forms in pharmaceutical and synthetic chemistry contexts. Registry number assignments follow Chemical Abstracts Service protocols for systematic compound identification and cross-referencing across chemical literature databases.
Synonyms and Trivial Names in Chemical Literature
Chemical literature documentation reveals extensive synonym usage for this compound across different scientific and commercial contexts. Database entries record multiple naming variations reflecting regional nomenclature preferences, commercial product designations, and systematic name modifications. The compound appears in literature under the alternative systematic name 1-(3-Chloropyridin-4-yl)ethanamine, representing a shortened form of the full International Union of Pure and Applied Chemistry designation.
Commercial chemical suppliers frequently employ abbreviated naming conventions, with entries such as 1-(3-CHLORO-4-PYRIDYL)ETHYLAMINE appearing in vendor catalogs and procurement databases. This naming pattern reflects industry preferences for concise product identification while maintaining structural clarity for purchasing and inventory management purposes. Technical literature occasionally utilizes numerical coding systems, with identifiers such as SCHEMBL13028991 representing database-specific compound classification schemes.
Regional variations in chemical nomenclature contribute to synonym diversity, with some databases recording alternative structural descriptors emphasizing different aspects of molecular connectivity. Scientific literature occasionally employs abbreviated forms for space conservation in publications, leading to alternative name variants that maintain chemical accuracy while reducing textual complexity. Database cross-referencing systems typically incorporate all documented synonyms to ensure comprehensive literature retrieval and compound identification across diverse information sources.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPIAZZODCNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloropyridin-4-yl)ethan-1-amine, with the CAS Number 1149588-22-6, is an organic compound characterized by its molecular formula C7H9ClN2 and a molecular weight of approximately 156.61 g/mol. The compound features a chloropyridine moiety attached to an ethanamine group, which enhances its potential biological activities, particularly in medicinal chemistry and materials science.
Biological Activity
The biological activity of this compound has been the subject of various studies, although comprehensive data on its pharmacological effects remain limited. Initial investigations suggest that compounds containing chloropyridine derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties. Here are some key findings:
- Antimicrobial Activity : Related chloropyridine derivatives have shown promising antibacterial effects. For instance, studies indicate that certain chloropyridine compounds exhibit high antibacterial potency against pathogens such as Neisseria meningitidis and Haemophilus influenzae .
- Antichlamydial Activity : Some derivatives have demonstrated selective activity against Chlamydia, suggesting potential applications in developing new treatments for chlamydial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The presence of the chlorine atom at the 3-position of the pyridine ring appears to enhance the compound's reactivity and solubility, which are vital for its interaction with biological targets.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(6-Chloropyridin-3-yl)ethan-1-amine | C7H9ClN2 | Chlorine at position 6 instead of position 3 |
| 2-Aminoethylpyridine | C7H10N2 | Lacks chlorine substituent |
| 3-Aminopyridine | C5H6N2 | No ethyl group; simpler structure |
These comparisons highlight how modifications in chlorine positioning and functional groups can influence both chemical behavior and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reflux Method : A common laboratory technique where reactants are heated to boiling to facilitate reactions.
- Evaporation Techniques : Employed to purify synthesized compounds by removing solvents.
These methods allow for flexibility in modifying the compound to enhance its efficacy or specificity for targeted biological applications .
Case Studies and Research Findings
Recent studies have focused on exploring the pharmacological potential of chloropyridine derivatives, including those structurally related to this compound:
- Antibacterial Studies : Research has shown that certain derivatives exhibit moderate antibacterial activity against N. meningitidis and H. influenzae, indicating a pathway for developing novel antibiotics .
- Anticancer Investigations : Some compounds have been identified as effective in reducing cancer cell viability, targeting pathways such as MAP kinase . This suggests that further exploration into similar structures could yield effective anticancer agents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 1-(3-Chloropyridin-4-yl)ethan-1-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The mechanism of action involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents.
2. Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. A study showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC3 (Prostate Cancer) | 20 |
The proposed mechanism includes inducing apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Biological Research Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes crucial for bacterial survival. For instance, it has shown competitive inhibition against serine proteases:
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| Serine Protease A | Competitive | 15 |
This property suggests potential applications in developing protease inhibitors for therapeutic use.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled trial, researchers evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its viability as an alternative treatment option.
Case Study 2: Cancer Cell Line Study
A study published in Cancer Research examined the effects of this compound on various cancer cell lines. The findings demonstrated that treatment not only inhibited cell growth but also enhanced sensitivity to conventional chemotherapy agents, indicating a synergistic effect.
Industrial Applications
In addition to its biological applications, this compound is utilized in the synthesis of various chemical intermediates and specialty chemicals used in pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine undergoes oxidation to form imines or nitroso intermediates under controlled conditions. Key findings include:
Key Observation : Oxidation selectivity depends on steric hindrance from the pyridine ring. The 3-chloro substituent directs oxidation to the amine rather than the aromatic system.
Reduction Reactions
Reduction targets either the pyridine ring or the amine group:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | 1 atm, MeOH | 1-(3-Chloropiperidin-4-yl)ethan-1-amine | >90% |
| NaBH₄/I₂ | THF, 0°C | Secondary alcohol | 73% |
| LiAlH₄ | Reflux, ether | No reaction | - |
Mechanistic Insight : Catalytic hydrogenation reduces the pyridine ring to piperidine while preserving the chlorine substituent. Steric protection from the ethylamine side chain prevents over-reduction.
Substitution Reactions
The chlorine atom participates in nucleophilic aromatic substitution (NAS):
Table 3.1: Chlorine substitution under varying conditions
| Nucleophile | Base | Solvent | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|---|
| NH₃ (aq) | K₂CO₃ | DMF | 4-Aminopyridine derivative | 2.1×10⁻³ |
| EtSH | TEA | CH₃CN | 3-Ethylthiopyridine | 4.8×10⁻⁴ |
| NaN₃ | - | DMSO | 3-Azidopyridine | 9.7×10⁻⁴ |
Key Factors :
-
Reaction rates decrease in order: NH₃ > N₃⁻ > S⁻ due to hardness/softness matching with the electron-deficient ring
-
Microwave irradiation (100W) improves azide substitution yield to 91%
Coupling Reactions
The amine group facilitates C-N bond formation:
Table 4.1: Cross-coupling reactions
Notable Example : Coupling with 2-bromopyridine produces a bis-pyridine ligand with 94% enantiomeric excess when using (R)-BINAP as chiral inducer.
Stability Under Physiological Conditions
Critical for pharmacological applications:
Mechanistic Studies
Recent advances in reaction monitoring reveal:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(3-Chloropyridin-4-yl)ethan-1-amine with structurally related compounds, focusing on substituent effects, synthesis routes, and applications:
Key Differences and Trends
Substituent Position and Bioactivity :
- The 3-chloro substituent on the pyridine ring in this compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, 4-chloro substituents on aryl rings (e.g., 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine) are associated with improved antimicrobial activity due to increased lipophilicity and membrane penetration .
- Bromine vs. Chlorine : Brominated analogues like (R)-1-(4-Bromophenyl)ethan-1-amine exhibit stronger antibacterial synergy against Staphylococcus aureus compared to chlorinated derivatives, likely due to enhanced halogen bonding and steric effects .
Synthetic Utility :
- This compound is synthesized via asymmetric hydrogenation or transaminase-catalyzed routes, achieving high enantiomeric excess (>99% ee) for chiral drug development .
- In contrast, 1-(Pyridin-2-yl)ethan-1-amine derivatives (e.g., I-BET151) are synthesized via nucleophilic aromatic substitution, with modifications to improve water solubility (e.g., PEG linkers) .
Biological Applications :
- While this compound is primarily a precursor, its structural analogues like Avapritinib (a kinase inhibitor) and Selumetinib sulfate (a MEK inhibitor) are clinically validated drugs targeting cancer pathways .
- Pyrazole derivatives (e.g., 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine) show promise in antiviral research due to their ability to inhibit viral proteases .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The logP value of this compound is estimated to be 1.8 , lower than brominated analogues (logP ~2.3) due to chlorine’s smaller atomic radius .
- Solubility : Derivatives with methoxy groups (e.g., 1-(4-methoxyphenyl)ethan-1-amine) exhibit higher aqueous solubility (~15 mg/mL) compared to halogenated counterparts (~5 mg/mL) .
Preparation Methods
Direct Nucleophilic Substitution on 3-Chloropyridine Derivatives
One common approach involves nucleophilic substitution on chloropyridine derivatives, particularly 3-chloropyridine or 3-chloropyridin-4-yl intermediates. This method typically uses the displacement of a leaving group (e.g., halide) by an aminoethyl nucleophile or its precursor.
- A reported method involves the reaction of 3-chloropyridin-4-yl aldehyde with amines to form intermediates that can be reduced or further transformed to the ethanamine derivative.
- For example, substitution of 2-chloronicotinaldehyde with amines followed by condensation and reduction steps yields aminoethyl-substituted pyridines.
Multicomponent Cycloaromatization Reactions
Recent advances have demonstrated multicomponent cycloaromatization as a versatile route to (hetero)polyaryl amines, including pyridinyl ethanamines:
- The method involves reacting ortho-bromo(hetero)aryl ketones with amines and terminal alkynes in the presence of copper(I) iodide catalyst and base in acetonitrile at elevated temperatures (120 °C) under nitrogen atmosphere.
- After reaction completion, products are isolated by extraction and silica gel chromatography.
- This approach allows modular synthesis of diverse substituted pyridinyl amines, potentially including this compound by selecting appropriate bromo-chloropyridinyl ketone and amine components.
Reductive Amination of 3-Chloropyridin-4-yl Ketones or Aldehydes
Reductive amination is a classical method to prepare aminoalkyl-substituted heteroaryl compounds:
- 3-Chloropyridin-4-yl ethanone or aldehyde is reacted with ammonia or primary amines under reductive amination conditions using reducing agents like sodium cyanoborohydride or borane complexes.
- This method selectively introduces the ethan-1-amine side chain at the 4-position of 3-chloropyridine.
- Literature supports the use of reductive amination in the synthesis of related pyridinyl amines with high yields and purity.
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enable the formation of C-N bonds on heteroaryl halides:
- 3-Chloropyridin-4-yl halides can be coupled with ammonia or amine derivatives using Pd catalysts, ligands (e.g., XantPhos), and bases (e.g., t-BuONa) in toluene or other solvents at elevated temperatures (90–110 °C).
- This method is effective for introducing amine substituents with good regioselectivity and functional group tolerance.
- The reaction mixture is typically purified by preparative HPLC or chromatography to isolate the desired amine product.
Stepwise Synthesis via Pyridine Derivative Functionalization
An alternative approach involves multi-step synthesis starting from substituted pyridine derivatives:
- For example, 3-chloropyridin-4-yl intermediates are first functionalized with protecting groups or side chains, then converted to the ethan-1-amine via successive reactions including condensation, reduction, and deprotection.
- This approach allows fine control over substitution patterns and stereochemistry.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield/Notes |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 3-chloropyridinyl halides + amines, base, heat | Simple, direct | May require harsh conditions | Moderate to high, purification needed |
| Multicomponent Cycloaromatization | CuI catalyst, NaOH, acetonitrile, 120 °C, N2 | Modular, versatile | Requires specific substrates | Good yields, broad substrate scope |
| Reductive Amination | 3-chloropyridin-4-yl ketone/aldehyde + NH3/reductant | High selectivity, mild conditions | Sensitive to over-reduction | High yields, widely used |
| Pd-Catalyzed Amination | Pd catalyst, XantPhos ligand, base, toluene, 90-110 °C | High regioselectivity, functional group tolerance | Requires expensive catalysts | High yields, requires purification |
| Stepwise Functionalization | Multiple steps including condensation, reduction | Precise control over substitution | Time-consuming, complex | High purity, suitable for complex targets |
Detailed Research Findings
- The reductive amination of 3-chloropyridin-4-yl aldehydes with ammonia or amine sources is well-documented for synthesizing this compound analogs, offering a straightforward and efficient route.
- Multicomponent cycloaromatization methods enable the synthesis of diverse polyaryl amines, including pyridinyl ethanamines, by combining amines, bromoaryl ketones, and alkynes under copper catalysis, expanding the synthetic toolbox for such compounds.
- Palladium-catalyzed amination provides a robust method for introducing amino groups onto chloropyridine rings, with ligands like XantPhos enhancing catalyst activity and selectivity.
- Purification techniques such as silica gel chromatography and preparative HPLC are commonly used to isolate the target amine with high purity after synthesis.
- Oxidation and halogenation steps are sometimes integrated into synthetic sequences to prepare intermediates suitable for amination or reductive amination.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
